molecular formula C12H13NO B1361794 8-Ethyl-2-methylquinolin-4-ol CAS No. 63136-23-2

8-Ethyl-2-methylquinolin-4-ol

Cat. No.: B1361794
CAS No.: 63136-23-2
M. Wt: 187.24 g/mol
InChI Key: VOOFHJQJGZCKJM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methylquinolin-4-ol: is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of different substituents on the quinoline ring can significantly alter the compound’s properties and activities.

Biochemical Analysis

Biochemical Properties

8-Ethyl-2-methylquinolin-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of cytochrome P450 enzymes, specifically CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, this compound can form complexes with metal ions such as copper and zinc, which may influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been reported to affect gene expression related to cell cycle regulation and apoptosis, suggesting its potential role in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, its binding to cytochrome P450 enzymes results in the inhibition of their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance antioxidant defenses . At higher doses, it can induce toxicity, manifesting as liver damage and oxidative stress . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with metal ions also plays a role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-methylquinolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and ethylating agents.

    Ethylation: The ethylation of 2-methylquinoline can be achieved using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes:

    Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.

    Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield.

    Purification: Purification of the final product using techniques like crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Quinone derivatives with potential biological activities.

    Reduction: Tetrahydroquinoline derivatives with altered pharmacological properties.

    Substitution: Various substituted quinoline derivatives with diverse applications.

Scientific Research Applications

8-Ethyl-2-methylquinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-8-quinolinol: A methyl-substituted quinolinol derivative with similar biological activities.

    6-Ethoxy-2-methylquinolin-4-ol: An ethoxy-substituted quinolinol derivative with potential antifungal properties.

    8-Nitroquinoline: A nitro-substituted quinoline derivative with antimicrobial activities.

Uniqueness

8-Ethyl-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the hydroxyl group, allows for unique interactions with molecular targets and pathways, making it a valuable compound for various applications.

Properties

IUPAC Name

8-ethyl-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFHJQJGZCKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297202
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62510-41-2, 63136-23-2
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62510-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63136-23-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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